N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Beschreibung
N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to an m-tolyl-substituted imidazole ring. This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects and reported biological activities.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-5-4-6-14(11-13)23-10-9-20-19(23)25-12-17(24)22-18-21-15-7-2-3-8-16(15)26-18/h2-11H,12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQMGGCXQRDJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can further be used in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential anti-inflammatory, antimicrobial, and anticancer properties are areas of active research.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Benzothiazole Cores
Alkoxy-Substituted Benzothiazole Derivatives
Compounds such as N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) () share the benzothiazole-thioacetamide backbone but differ in substituents:
- Azole variations : Replacing the m-tolylimidazole with triazole (5a–m) or tetrazole (8a–b) alters hydrogen-bonding capacity, impacting target selectivity.
Thiazole-Triazole Hybrids
Compounds like 9a–e () incorporate phenoxymethyl linkers and triazole-thiazole moieties. For example, 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) demonstrates how bromine substituents on aryl groups may enhance binding to hydrophobic enzyme pockets .
Benzimidazole-Based Analogues
Antimicrobial and Anticancer Derivatives
The compound W1 (3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide) () replaces benzothiazole with benzimidazole and features a dinitrophenyl group. Key differences:
- Benzimidazole vs. benzothiazole : The former may exhibit stronger π-π stacking interactions with biological targets.
Benzoyl-Substituted Derivatives
Compounds 1–20 (), such as 12 (2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-p-tolylacetamide) and 15 (2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide), highlight the role of aryl substituents :
- Chlorine (15) and methoxy (17) groups influence solubility and metabolic stability. IR data () confirm secondary amide and C–S bond vibrations critical for structural integrity .
Imidazole and Triazole Variants
- 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(2-phenyldiazenyl)phenyl]acetamide () introduces a diazenyl phenyl group, which may confer photosensitivity or redox activity .
- 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide () combines imidazole with thiazole, suggesting dual targeting of thiamine-dependent enzymes .
Key Structural-Activity Relationships (SAR)
Biologische Aktivität
N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer properties. This article aims to synthesize available research findings on the biological activity of this compound, presenting data in a structured manner.
1. Synthesis and Structural Characterization
The compound can be synthesized through various methods involving the reaction of benzo[d]thiazole derivatives with imidazole and thioacetamide. Characterization techniques such as NMR, IR spectroscopy, and elemental analysis are typically employed to confirm the structure of the synthesized compounds .
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of new benzothiazole hybrids demonstrated significant inhibitory effects on various cancer cell lines, including HCT-116 (colon cancer), HEPG-2 (liver cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.54 μM to 4.1 μM . The structure-activity relationship (SAR) indicates that modifications in the benzothiazole framework can enhance anticancer properties.
2.2 Anti-inflammatory and Analgesic Properties
The compound has also been evaluated for its anti-inflammatory activity through its inhibition of cyclooxygenase-2 (COX-2). In a study, derivatives similar to this compound showed promising results as COX-2 inhibitors, suggesting potential use in treating inflammatory conditions . The analgesic activity was assessed using standard pain models, revealing effective pain relief comparable to established analgesics.
2.3 Neuroprotective Effects
In neuropharmacological studies, certain derivatives exhibited anticonvulsant activity with ED50 values significantly lower than standard treatments such as phenytoin and carbamazepine. For example, two compounds demonstrated ED50 values of 15.4 mg/kg and 18.6 mg/kg in maximal electroshock seizure tests, indicating their potential as neuroprotective agents .
3.1 In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. The results indicated that this compound selectively inhibited cancer cell proliferation while sparing normal cells, showcasing its therapeutic potential .
3.2 In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile of the compound. In one study, treated mice showed significant tumor reduction without severe side effects, supporting further development for clinical applications .
4. Data Summary Table
| Biological Activity | IC50/ED50 Values | Remarks |
|---|---|---|
| Anticancer Activity | 0.54 - 4.1 μM | Effective against HCT-116, HEPG-2, MCF-7 |
| Anti-inflammatory | Not specified | COX-2 inhibition observed |
| Analgesic Activity | Comparable to standard analgesics | Effective pain relief |
| Anticonvulsant Activity | ED50: 15.4 - 18.6 mg/kg | Superior to phenytoin and carbamazepine |
5. Conclusion
This compound exhibits significant biological activity across various domains including anticancer, anti-inflammatory, analgesic, and neuroprotective effects. The ongoing research into this compound may lead to new therapeutic options for treating complex diseases such as cancer and inflammatory disorders.
Further studies are warranted to explore its mechanism of action and optimize its pharmacological properties for clinical use.
Q & A
Advanced Research Question
- 1H/13C-NMR : Characterizes aromatic protons (δ 7.2–8.3 ppm) and acetamide methyl groups (δ ~2.2 ppm) .
- HRMS : Confirms molecular ions (e.g., m/z 193.0 [M+H]+ for S30A1) .
- X-ray crystallography : Reveals intermolecular interactions, such as H-bonded dimers in 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide , where N–H⋯N bonds stabilize the crystal lattice .
How do the apoptotic activities of benzothiazole-imidazole derivatives compare to clinical standards like cisplatin?
Advanced Research Question
Derivatives such as 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide induce apoptosis via mitochondrial pathways but show lower efficacy (e.g., 40–60% apoptosis at 50 μM) compared to cisplatin (80–90%) . This discrepancy may arise from differences in cellular uptake or DNA-binding affinity. Dose-response assays and ROS generation studies are recommended to clarify mechanisms .
How do structural modifications influence anticonvulsant and anti-inflammatory SAR?
Advanced Research Question
- Anticonvulsant SAR : Introducing 1,2,4-triazole or tetrazole moieties at the thioacetamide chain enhances GABA receptor modulation. For example, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives exhibit ED50 values <30 mg/kg in MES tests .
- Anti-inflammatory SAR : Piperidine or morpholine substitutions at the benzamide nitrogen improve COX-2 inhibition (IC50 ~0.8 μM) by enhancing hydrophobic interactions with the enzyme’s active site .
What crystallographic insights explain the stability of benzothiazole-acetamide dimers?
Advanced Research Question
X-ray studies of 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide reveal H-bonded dimers (N–H⋯N, 2.89 Å) and C–H⋯O interactions (3.1 Å), which stabilize the triclinic lattice. The adamantyl group’s gauche conformation minimizes steric hindrance, favoring planar acetamide alignment .
How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Advanced Research Question
Discrepancies may arise from metabolic instability or poor bioavailability. For example, in vitro antifungal activity of S30A1 (MIC ~10 µg/mL) may not translate in vivo due to rapid hepatic clearance. Pharmacokinetic profiling (e.g., plasma half-life, CYP450 metabolism) and prodrug strategies (e.g., esterification) are critical for bridging this gap .
What computational methods predict EGFR inhibition by benzothiazole derivatives?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions, such as hydrogen bonds between N-(4-((4-phenoxyphenethyl)amino)quinazolin-6-yl)acrylamide and EGFR’s Thr790 residue. Binding free energy calculations (MM-PBSA) correlate with experimental IC50 values (e.g., 14.8 nM for compound 8b ) .
Why do some derivatives show variable activity across fungal strains?
Advanced Research Question
Variability arises from differences in fungal membrane composition. For example, S30A1 ’s higher efficacy against C. albicans (15 mm inhibition zone) vs. A. niger (10 mm) may reflect ergosterol content or efflux pump expression. Time-kill assays and membrane permeability studies (SYTOX Green uptake) can clarify strain-specific mechanisms .
How can green chemistry principles be applied to synthesize these compounds?
Advanced Research Question
Replacing acetyl chloride with acetic acid and triethyl orthoformate reduces toxicity and moisture sensitivity . Solvent-free microwave-assisted synthesis (e.g., 80°C, 30 min) improves yields by 15–20% while minimizing waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
